N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide
Description
Chemical Identity and Properties The compound N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide (CAS No. 90263-34-6) is a tricyclic quinazoline derivative with a molecular formula of C₂₆H₂₈N₄O₂ and a molecular weight of 428.53 g/mol . It features a pyrrolo[2,1-b]quinazolinone core substituted with a benzylidene group at position 3 and a 3-piperidin-1-ylpropanamide moiety at position 4. The compound is stored at -20°C to maintain stability .
Properties
IUPAC Name |
N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24(12-15-29-13-5-2-6-14-29)27-21-9-10-22-23(18-21)28-25-20(11-16-30(25)26(22)32)17-19-7-3-1-4-8-19/h1,3-4,7-10,17-18H,2,5-6,11-16H2,(H,27,31)/b20-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZNFIXEWJBYCF-LVZFUZTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N4CCC(=CC5=CC=CC=C5)C4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N4CC/C(=C\C5=CC=CC=C5)/C4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,1-b]quinazoline core, followed by the introduction of the benzylidene group and the piperidin-1-yl propanamide moiety. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and piperidinyl moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Highlights
- The benzylidene group introduces a conjugated π-system, enhancing planar interactions with biological targets .
- The piperidine ring contributes to basicity (predicted pKa ~8–9) and influences solubility and membrane permeability .
- The propanamide linker provides flexibility for binding interactions .
Table 1: Structural and Functional Comparison
Key Findings
Structural Planarity and π-π Interactions The target compound’s benzylidene group enables strong π-π stacking (similar to the 3.76 Å interaction observed in (E)-3-[4-(dimethylamino)benzylidene]-analogues), critical for binding to hydrophobic pockets in enzymes or receptors . By contrast, the carboxamide derivative (CAS 918328-90-2) lacks a benzylidene group, reducing planarity and likely diminishing target affinity .
Substituent Effects on Bioactivity Piperidine vs. Diethylamino Groups: The target compound’s piperidine substituent offers a balance between basicity and steric bulk, whereas diethylamino groups (as in ’s compound) increase lipophilicity but may elevate toxicity risks . Dimethylamino-Benzylidene Analogues: These derivatives exhibit notable antitumor activity due to enhanced electron donation from the dimethylamino group, stabilizing charge-transfer interactions .
Synthetic Accessibility The target compound’s synthesis likely parallels methods used for (E)-3-[4-(dimethylamino)benzylidene] derivatives, involving condensation of pyrroloquinazolinone with aldehydes in the presence of sodium methoxide . Compared to ’s sulfonamide derivatives (synthesized via multi-step HPLC purification), the target compound’s route is simpler but may require stringent temperature control to avoid decomposition .
Safety and Solubility The target compound’s piperidine group improves water solubility relative to diethylamino-substituted analogues, which are more lipophilic and prone to bioaccumulation . Hazard profiles vary: dimethylamino-benzylidene analogues lack explicit toxicity data, while the target compound’s H302/H315 warnings suggest moderate oral and dermal risks .
Biological Activity
N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide, also known as DL5H3, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique dihydropyrroloquinazoline core with a piperidine moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 350.4 g/mol. It possesses multiple functional groups that may interact with various biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.4 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, preventing cancer cells from dividing.
A study demonstrated that DL5H3 effectively reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .
The precise mechanisms by which DL5H3 exerts its biological effects are still under investigation. Preliminary findings suggest that it may modulate key signaling pathways involved in cell survival and proliferation. These pathways include:
- PI3K/Akt Pathway : Inhibition of this pathway can lead to decreased cell survival and increased apoptosis.
- MAPK Pathway : Alterations in this pathway may affect cellular responses to growth factors.
Antimicrobial Activity
In addition to its anticancer properties, DL5H3 has shown promising antimicrobial activity against various pathogens. The compound's structural features allow it to interact with microbial targets effectively, leading to inhibition of growth.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of DL5H3:
- Xenograft Tumor Models : In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with DL5H3 compared to control groups.
- Cell Viability Assays : In vitro assays indicated that DL5H3 reduced cell viability in multiple cancer cell lines, including breast and lung cancer cells.
- Mechanistic Studies : Investigations into the compound's mechanism revealed alterations in apoptosis-related proteins, suggesting a targeted approach to induce cancer cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
